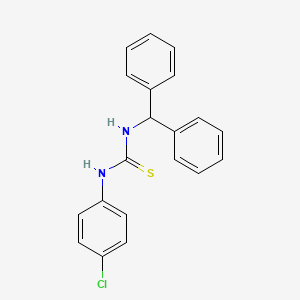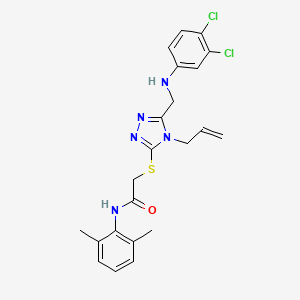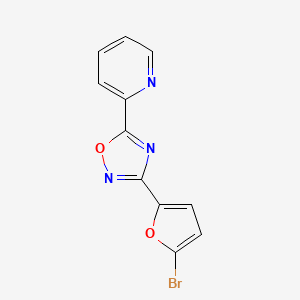![molecular formula C30H28N4O2S B11079597 N-(4-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11079597.png)
N-(4-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide (let’s call it Compound X ) is a fascinating molecule with a complex structure. It combines aromatic and heterocyclic features, making it intriguing for both synthetic chemists and researchers in various fields.
Preparation Methods
Synthetic Routes::
Method 1: One synthetic route involves the condensation of 4-methoxybenzaldehyde with phenoxymethylamine, followed by cyclization with thiourea. This process yields Compound X.
Method 2: Another approach is the reaction of 4-methoxyphenylhydrazine with 1-(phenoxymethyl)-4-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbonyl chloride.
- These reactions typically occur under reflux conditions using suitable solvents (e.g., ethanol, dichloromethane).
- Catalysts or reagents such as triethylamine or pyridine facilitate the cyclization step.
- Although not widely produced industrially, Compound X can be synthesized on a larger scale using optimized conditions.
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: It can be oxidized to form its sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl group leads to the corresponding alcohol.
Substitution: Halogenation or other nucleophilic substitutions are possible.
Major Products: These reactions yield derivatives with modified functional groups, affecting their properties.
Scientific Research Applications
Compound X finds applications in:
Medicine: Its structural features make it a potential drug candidate. Researchers explore its anti-inflammatory, anticancer, or antimicrobial properties.
Chemical Biology: It serves as a probe for studying biological processes due to its unique structure.
Industry: It may have applications in materials science or catalysis.
Mechanism of Action
- Compound X interacts with specific molecular targets, affecting cellular pathways.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Similar Compounds: Other azulene-based compounds or hydrazine derivatives.
Uniqueness: Compound X’s combination of aromatic rings, heterocycles, and thioamide functionality sets it apart.
Properties
Molecular Formula |
C30H28N4O2S |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-(phenoxymethyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C30H28N4O2S/c1-35-23-17-15-22(16-18-23)31-29(37)28-27(21-10-4-2-5-11-21)25-14-8-9-19-33-26(32-34(28)30(25)33)20-36-24-12-6-3-7-13-24/h2-7,10-13,15-18H,8-9,14,19-20H2,1H3,(H,31,37) |
InChI Key |
GEMJHIQTDXXHGF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)COC5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,5-bis(4-methoxyphenyl)-6-methyl-4-[2-(morpholin-4-yl)ethyl]-4H-1,3,4-thiadiazine](/img/structure/B11079530.png)

![2-{[5-(2,4-Dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-mesitylacetamide](/img/structure/B11079537.png)
![4-Imino-5-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-sulfanyl-3-azaspiro[5.5]undec-1-ene-1-carbonitrile](/img/structure/B11079543.png)
![Ethyl 4-(3-[2-(4-chlorophenyl)ethyl]-5-oxo-4-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11079544.png)

![2-(2-chlorophenyl)-7-cyclohexyl-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11079549.png)
![4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-3-hydroxy-5-(4-hydroxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079563.png)
![3-{4-[(2-Fluorobenzyl)oxy]phenyl}-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11079566.png)
![10-butyl-1-(2-chlorophenoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B11079578.png)

![3-(4-ethoxy-3-methoxyphenyl)-2-nitro-3H-benzo[f]chromene](/img/structure/B11079586.png)
![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-1-naphthalen-1-yl-ethanone](/img/structure/B11079593.png)
